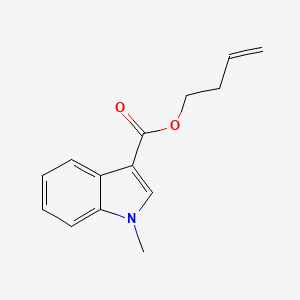

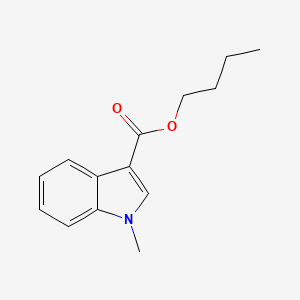

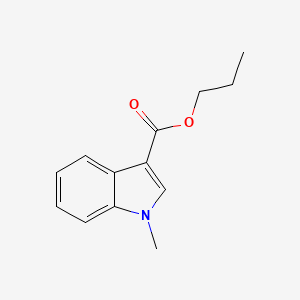

1-Methyl-1H-indole-3-carboxylic acid propyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

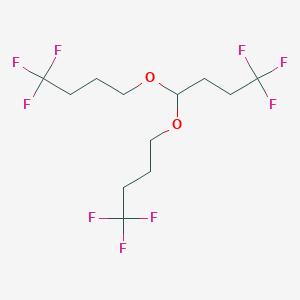

“1-Methyl-1H-indole-3-carboxylic acid propyl ester” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves the Fischer indole synthesis . For example, one study reported the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are essential and efficient chemical precursors for generating biologically active structures . They are often used as reactants for the preparation of various compounds with biological activities .Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a melting point of 197-200 °C (dec.) (lit.) and a predicted boiling point of 389.0±15.0 °C . Its predicted density is 1.24±0.1 g/cm3 .Applications De Recherche Scientifique

1-Methyl-1H-indole-3-carboxylic acid propyl ester has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In biochemistry, this compound has been studied for its ability to modulate the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In pharmacology, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to modulate the absorption and distribution of drugs in the body.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can vary widely, depending on the specific biological activity being influenced.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects at the molecular and cellular level are likely to be diverse.

Avantages Et Limitations Des Expériences En Laboratoire

1-Methyl-1H-indole-3-carboxylic acid propyl ester has a number of advantages and limitations for lab experiments. One advantage of this compound is that it can be synthesized through a number of methods, including chemical synthesis, bioconversion, and enzyme-catalyzed synthesis. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.

Orientations Futures

Given the potential of 1-Methyl-1H-indole-3-carboxylic acid propyl ester for medicinal and pharmacological applications, there are a number of potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound, in order to better understand its mechanism of action. Additionally, further research could be conducted to investigate the potential of this compound as a drug delivery system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted to investigate the potential of this compound as a therapeutic agent, in order to determine its efficacy in the treatment of various diseases.

Méthodes De Synthèse

1-Methyl-1H-indole-3-carboxylic acid propyl ester can be synthesized through a number of methods, including chemical synthesis, bioconversion, and enzyme-catalyzed synthesis. Chemical synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of indole-3-carboxylic acid with an alkyl halide, such as propyl bromide, in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane, and yields a mixture of this compound and other byproducts. Bioconversion is another method for synthesizing this compound, and involves the use of microorganisms, such as bacteria and yeast, to convert indole-3-carboxylic acid into this compound. Finally, enzyme-catalyzed synthesis is a relatively new method for synthesizing this compound, and involves the use of enzymes to catalyze the reaction of indole-3-carboxylic acid with an alkyl halide.

Safety and Hazards

“1-Methyl-1H-indole-3-carboxylic acid propyl ester” is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Analyse Biochimique

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Propriétés

IUPAC Name |

propyl 1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-8-16-13(15)11-9-14(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTBAJFKTDYQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.